molecular formula C19H36O3Si2 B12543728 Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 653564-24-0

Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B12543728
CAS No.: 653564-24-0
M. Wt: 368.7 g/mol
InChI Key: MWHFYCPADJTVTN-UHFFFAOYSA-N
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Description

Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C18H32O2Si2 It is a derivative of benzenemethanol, where the hydroxyl groups at positions 2 and 4 are replaced by tert-butyl dimethylsilyl (TBDMS) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of hydroxyl groups in benzenemethanol using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The TBDMS groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleoph

Properties

CAS No.

653564-24-0

Molecular Formula

C19H36O3Si2

Molecular Weight

368.7 g/mol

IUPAC Name

[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol

InChI

InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)17(13-16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3

InChI Key

MWHFYCPADJTVTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)CO)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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